3-chloro-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
3-chloro-N-(thiophen-2-ylmethyl)aniline: is an organic compound with the molecular formula C11H10ClNS. It is a derivative of aniline, where the amino group is substituted with a thiophen-2-ylmethyl group and a chlorine atom is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 3-chloroaniline, undergoes a nucleophilic substitution reaction with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-chloro-N-(thiophen-2-ylmethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized anilines.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and polymers. It also finds applications in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The thiophene ring and the aniline moiety contribute to its binding affinity with enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis or modulate inflammatory responses by interacting with specific enzymes .
Comparison with Similar Compounds
- 3-chloro-N-(thiophen-3-ylmethyl)aniline
- 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline
- 3-chloro-N-(thiophen-2-ylmethyl)benzamide
Comparison: Compared to its analogs, 3-chloro-N-(thiophen-2-ylmethyl)aniline exhibits unique properties due to the specific positioning of the thiophene ring and the chlorine atom. This unique structure contributes to its distinct chemical reactivity and biological activity. For instance, the presence of the chlorine atom at the 3-position of the benzene ring enhances its electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-N-(thiophen-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHOVMGNDFUXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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